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Compound of Interest

Compound Name: 4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3427258

An In-depth Technical Guide to 4-phenyl-1H-pyrazol-5-amine: Synthesis, Characterization,
and Applications in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged
scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit
a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial,
and antiviral effects.[3][4][5] Within this versatile class of compounds, 4-phenyl-1H-pyrazol-5-
amine emerges as a pivotal building block. Its unique structural arrangement, featuring a
reactive amino group adjacent to a phenyl-substituted pyrazole core, provides an ideal platform
for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide
offers a comprehensive technical overview of 4-phenyl-1H-pyrazol-5-amine, detailing its
chemical properties, a robust synthetic protocol with mechanistic insights, thorough
characterization methods, and its significant role as a precursor in drug development.

Core Chemical and Structural Properties

4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a five-membered pyrazole
ring with a phenyl group at position 4 and an amine group at position 5. The presence of
tautomerism in the pyrazole ring and the nucleophilic character of the exocyclic amine group
are central to its chemical reactivity.

Physicochemical Data
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A summary of the key computed and experimental properties of 4-phenyl-1H-pyrazol-5-amine

is presented below. This data is essential for its handling, characterization, and application in

synthetic chemistry.

Property Value Source
IUPAC Name 4-phenyl-1H-pyrazol-5-amine PubChem][6]
Molecular Formula CoHoN3 [61[7]
Molecular Weight 159.19 g/mol [6][7]
Monoisotopic Mass 159.079647300 Da [6][8]

CAS Number 5591-70-8; 57999-06-1 [6]
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[6]

Topological Polar Surface Area  54.7 A2

[6]

Predicted XlogP 15

[8]

Colorless to yellowish
Appearance . .
crystalline or powdery solid

[9]

Synthesis of 4-phenyl-1H-pyrazol-5-amine

The most direct and widely employed method for synthesizing 5-aminopyrazole derivatives is

the condensation reaction between a 3-ketonitrile and hydrazine.[10] For the title compound,

the reaction proceeds via the cyclization of benzoylacetonitrile (2-phenyl-3-oxopropanenitrile)

with hydrazine hydrate.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the

electrophilic carbonyl carbon of the B-ketonitrile. This is followed by an intramolecular

cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon.
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Subsequent tautomerization and dehydration lead to the formation of the stable aromatic
pyrazole ring. The choice of an alcohol, such as ethanol, as a solvent is ideal as it effectively
dissolves the reactants and facilitates the reaction upon heating without participating in side
reactions.

Experimental Protocol: Synthesis from
Benzoylacetonitrile

This protocol describes a reliable method for the laboratory-scale synthesis of 4-phenyl-1H-
pyrazol-5-amine.

Materials:

e Benzoylacetonitrile (1.0 eq)

e Hydrazine hydrate (1.2 eq)

o Ethanol (Absolute)

e Deionized Water

o Standard laboratory glassware (round-bottom flask, condenser, etc.)
o Magnetic stirrer and heating mantle

Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10 mL
per gram of nitrile).

o Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate
(1.2 eq) dropwise over 5-10 minutes. The addition is slightly exothermic.

o Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this
temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (6:4).[11]
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« |solation: After the reaction is complete, allow the mixture to cool to room temperature.
Reduce the solvent volume by approximately half using a rotary evaporator.

» Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water.
A solid precipitate of 4-phenyl-1H-pyrazol-5-amine will form.

« Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake
thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other

water-soluble impurities.

e Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher
purity, the product can be recrystallized from an ethanol-water mixture.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-phenyl-1H-pyrazol-5-amine.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized 4-phenyl-1H-pyrazol-5-amine is achieved through a
combination of spectroscopic techniques. The expected spectral data are outlined below,
based on the compound's structure and published data for analogous pyrazole derivatives.[3]
[41[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR (DMSO-ds):

o Aromatic Protons (Phenyl): A multiplet is expected in the range of & 7.20-7.60 ppm,
integrating to 5 protons.

o Pyrazole C3-H: A singlet should appear around & 7.70-7.90 ppm.

o Amine (NH2): A broad singlet, exchangeable with D20, is anticipated around 6 5.0-6.0
ppm.

o Pyrazole N1-H: A broad singlet, also exchangeable, may appear downfield, typically above
0 11.0 ppm.

e« 13C NMR (DMSO-ds):
o Phenyl Carbons: Multiple signals are expected between & 125.0-135.0 ppm.

o Pyrazole C4: The carbon bearing the phenyl group is expected around & 100.0-110.0
ppm.

o Pyrazole C3 & C5: Signals for the carbon adjacent to the NH group and the carbon
attached to the amine group will appear in the 6 140.0-155.0 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[11]

N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm—1
corresponding to the symmetric and asymmetric stretching of the primary amine (-NH2).

e Aromatic C-H Stretching: Signals typically appear just above 3000 cm™1.

e C=C and C=N Stretching: A series of bands in the 1500-1650 cm~* region are characteristic
of the aromatic phenyl and pyrazole rings.

» N-H Bending: A bending vibration for the primary amine is expected around 1600-1640 cm™2.
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Mass Spectrometry (MS)

o Electrospray lonization (ESI-MS): In positive ion mode, the spectrum should show a
prominent peak for the protonated molecule [M+H]* at m/z 160.08.[8] High-resolution mass
spectrometry (HRMS) would confirm the elemental composition CoHoNs.

Applications in Drug Discovery and Medicinal
Chemistry

4-phenyl-1H-pyrazol-5-amine is not typically an end-product therapeutic agent itself but rather
a high-value intermediate. Its bifunctional nature—a nucleophilic amine and a modifiable
pyrazole ring—makes it an exceptionally versatile scaffold for building libraries of more
complex molecules.[1][13]

Precursor for Fused Heterocyclic Systems

The 5-amino group is a key handle for constructing fused pyrazole systems, which are
prevalent in many biologically active compounds.[13][14] For example, it can be reacted with [3-
dicarbonyl compounds or a,B3-unsaturated ketones to synthesize:

e Pyrazolo[1,5-a]pyrimidines: Known to possess anticancer and antimicrobial activities.[14]

o Pyrazolo[3,4-b]pyridines: Investigated for their potential as kinase inhibitors and anti-
inflammatory agents.[13]

Scaffold for Directed Molecular Libraries

The amine group can be readily acylated, alkylated, or used in condensation reactions to
attach various pharmacophoric groups. This allows for a systematic exploration of the chemical
space around the pyrazole core to optimize biological activity and pharmacokinetic properties.
This modular approach is a cornerstone of modern drug discovery.[1]

Role as a Privileged Scaffold in Drug Development
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Caption: Functionalization pathways of the 4-phenyl-1H-pyrazol-5-amine scaffold.

Safety and Handling

While specific toxicity data for 4-phenyl-1H-pyrazol-5-amine is limited, related aminopyrazole
and aniline compounds warrant careful handling.[9][15]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.[9]

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents. Keep the container tightly sealed.
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Conclusion

4-phenyl-1H-pyrazol-5-amine is a compound of significant strategic importance in synthetic
and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an
invaluable starting material for the creation of diverse molecular architectures. For researchers
and scientists in drug development, a thorough understanding of its properties, synthesis, and
functionalization potential is key to leveraging the full power of the pyrazole scaffold in the
guest for novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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